

# 3-Chloro-4-morpholinobenzaldehyde structure elucidation

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## Compound of Interest

Compound Name: 3-Chloro-4-morpholinobenzaldehyde

Cat. No.: B1599541

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An In-Depth Technical Guide to the Structure Elucidation of **3-Chloro-4-morpholinobenzaldehyde**

## Introduction

**3-Chloro-4-morpholinobenzaldehyde** is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The morpholine moiety is recognized as a "privileged structure" in drug discovery, often improving the pharmacokinetic profile and biological activity of molecules. The presence of a chlorine atom and an aldehyde group further adds to its reactivity and potential for creating diverse chemical entities. Accurate and unambiguous structure elucidation is a critical first step in any research or development endeavor involving this compound, ensuring the reliability of subsequent biological and chemical studies.

This technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the structure of **3-chloro-4-morpholinobenzaldehyde**. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each technique. We will explore a multi-faceted spectroscopic and analytical approach, demonstrating how an integrated analysis provides unequivocal structural confirmation.

## Section 1: Predicted Physicochemical Properties and Spectroscopic Data

Before embarking on experimental analysis, it is often beneficial to predict the physicochemical properties and spectroscopic data for the target molecule. These predictions, based on the putative structure and established chemical principles, provide a valuable reference point for interpreting experimental results.

Property	Predicted Value
Molecular Formula	C <sub>11</sub> H <sub>12</sub> ClNO <sub>2</sub>
Molecular Weight	225.67 g/mol
<sup>1</sup> H NMR	Aromatic protons (~6.9-7.8 ppm), Aldehyde proton (~9.8 ppm), Morpholine protons (~3.0-3.9 ppm)
<sup>13</sup> C NMR	Aromatic carbons (~115-160 ppm), Aldehyde carbon (~190 ppm), Morpholine carbons (~48 and ~66 ppm)
Mass Spectrometry	Molecular ion peaks at m/z 225 and 227 (due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
IR Spectroscopy	C=O stretch (~1680-1700 cm <sup>-1</sup> ), C-Cl stretch (~700-800 cm <sup>-1</sup> ), Aromatic C=C stretches (~1450-1600 cm <sup>-1</sup> )

## Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Analysis: Deciphering the Proton Environment

The  $^1\text{H}$  NMR spectrum of **3-chloro-4-morpholinobenzaldehyde** is expected to show distinct signals for the aromatic, aldehyde, and morpholine protons. The electron-withdrawing nature of the aldehyde and chlorine, and the electron-donating effect of the morpholine nitrogen, will influence the chemical shifts of the aromatic protons.

Expected  $^1\text{H}$  NMR Spectral Features:

Proton(s)	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Rationale
Aldehyde-H	~9.8	Singlet (s)	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom.
Aromatic-H (H-2)	~7.8	Doublet (d)	Ortho to the electron-withdrawing aldehyde group and meta to the chlorine.
Aromatic-H (H-5)	~7.0	Doublet (d)	Ortho to the electron-donating morpholine group and meta to the aldehyde.
Aromatic-H (H-6)	~7.7	Doublet of doublets (dd)	Ortho to both the aldehyde and the chlorine.
Morpholine-H (O-CH <sub>2</sub> )	~3.8-3.9	Triplet (t)	Protons adjacent to the electronegative oxygen atom are deshielded.
Morpholine-H (N-CH <sub>2</sub> )	~3.0-3.2	Triplet (t)	Protons adjacent to the nitrogen atom.

## $^{13}\text{C}$ NMR Analysis: Mapping the Carbon Skeleton

The  $^{13}\text{C}$  NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

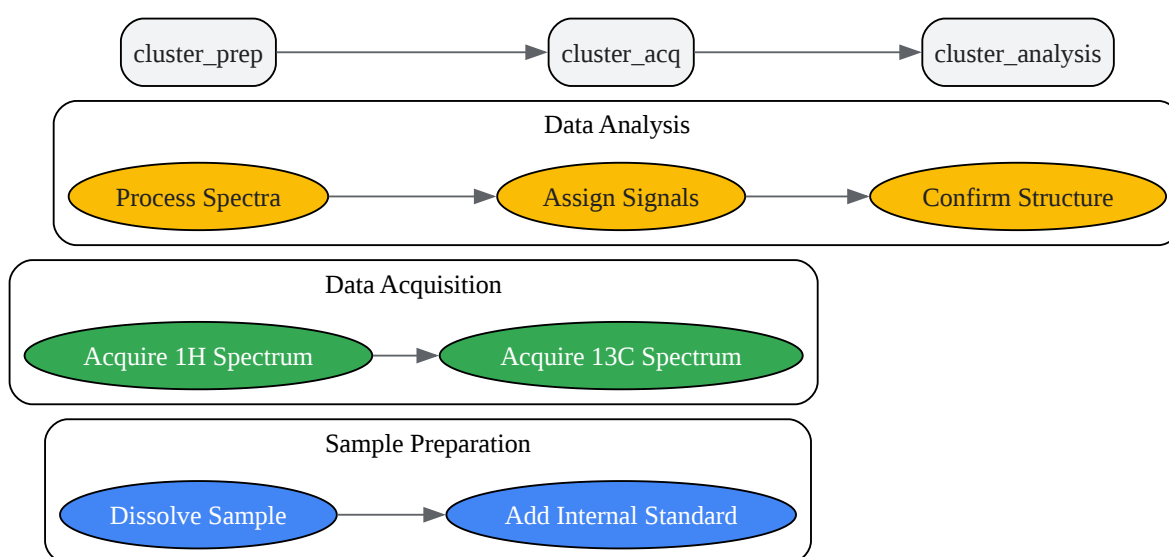
Expected  $^{13}\text{C}$  NMR Spectral Features:

Carbon(s)	Expected Chemical Shift ( $\delta$ , ppm)	Rationale
Aldehyde C=O	~190	The carbonyl carbon is highly deshielded.
Aromatic C-4 (C-N)	~155-160	Attached to the electron-donating morpholine nitrogen.
Aromatic C-1 (C-CHO)	~130-135	Attached to the aldehyde group.
Aromatic C-2 & C-6	~125-130	Aromatic carbons.
Aromatic C-3 (C-Cl)	~120-125	Attached to the chlorine atom.
Aromatic C-5	~115-120	Shielded by the ortho morpholine group.
Morpholine C-O	~66-68	Carbons adjacent to the oxygen atom.
Morpholine C-N	~48-50	Carbons adjacent to the nitrogen atom.

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-chloro-4-morpholinobenzaldehyde** in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
- Data Analysis: Integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Assign the signals in the  $^{13}\text{C}$  NMR spectrum based on their chemical shifts and comparison with predicted values.



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Caption: Workflow for NMR analysis of **3-chloro-4-morpholinobenzaldehyde**.

## Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **3-chloro-4-morpholinobenzaldehyde**, the

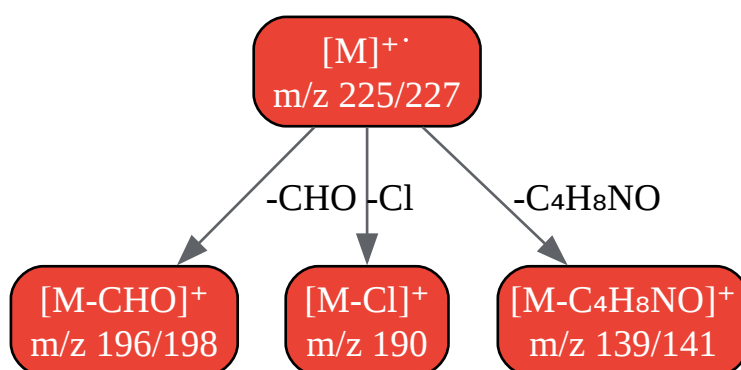
presence of chlorine with its two stable isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrum Features:

- Molecular Ion ( $\text{M}^+$ ): A pair of peaks at  $m/z$  225 and  $m/z$  227, with a relative intensity ratio of approximately 3:1, corresponding to  $[\text{C}_{11}\text{H}_{12}^{35}\text{ClNO}_2]^+$  and  $[\text{C}_{11}\text{H}_{12}^{37}\text{ClNO}_2]^+$ , respectively.
- Key Fragmentation Patterns:
  - Loss of the aldehyde group ( $-\text{CHO}$ ):  $[\text{M}-29]^+$
  - Loss of the morpholine ring:  $[\text{M}-86]^+$
  - Cleavage of the C-Cl bond:  $[\text{M}-35]^+$

## Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the mass spectrum to identify the molecular ion peaks and characteristic fragment ions to confirm the molecular weight and aspects of the structure.



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Caption: Plausible fragmentation pathways for **3-chloro-4-morpholinobenzaldehyde** in MS.

## Section 4: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Rationale
Aldehyde C=O Stretch	~1680-1700	Strong absorption characteristic of an aromatic aldehyde.
Aromatic C=C Stretches	~1450-1600	Multiple bands indicating the presence of an aromatic ring.
Aromatic C-H Stretch	~3030-3100	Absorption just above 3000 cm <sup>-1</sup> is typical for aromatic C-H bonds.
Aliphatic C-H Stretches	~2850-2960	From the morpholine ring.
C-N Stretch	~1200-1350	Characteristic of the morpholine amine.
C-O-C Stretch	~1100-1150	Ether linkage within the morpholine ring.
C-Cl Stretch	~700-800	Indicates the presence of a chloro-substituent.

## Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent.

- **Data Acquisition:** Obtain the IR spectrum using an FTIR spectrometer.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

## Section 5: X-ray Crystallography (The Definitive Method)

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography is considered the gold standard for unambiguous structure determination in the solid state. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.

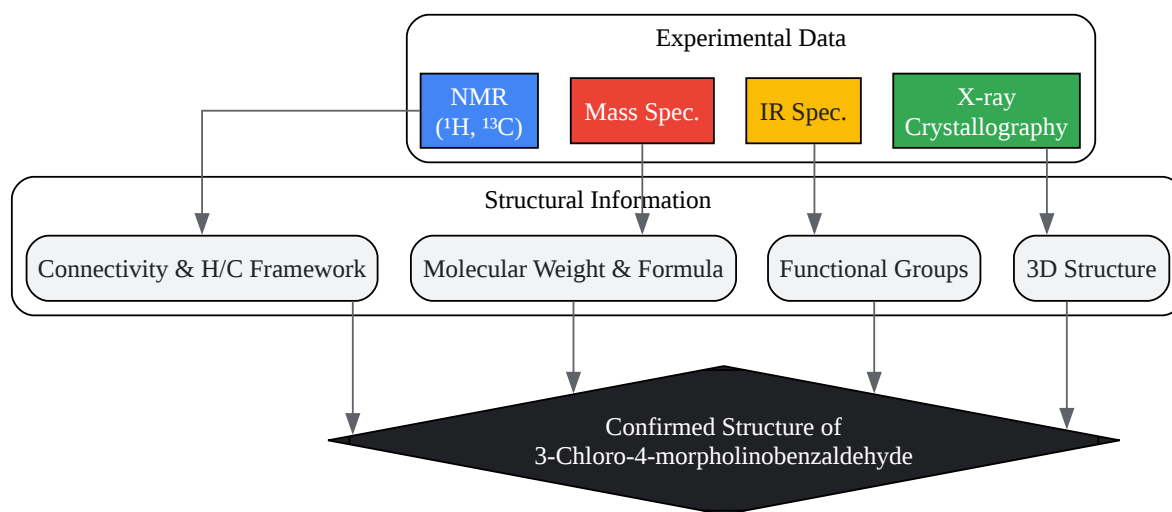
### Experimental Protocol for X-ray Crystallography

- **Crystal Growth:** Grow single crystals of **3-chloro-4-morpholinobenzaldehyde** suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
- **Data Collection:** Mount a suitable single crystal on a diffractometer and collect diffraction data using a specific X-ray source (e.g., Mo K $\alpha$  radiation).
- **Structure Solution and Refinement:** Process the collected data to solve and refine the crystal structure using specialized software. The final refined structure provides a detailed three-dimensional model of the molecule.

## Section 6: Integrated Approach to Structure Confirmation

The most reliable structure elucidation comes from an integrated approach where data from multiple analytical techniques are combined to build a comprehensive and self-consistent picture of the molecule.





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Caption: Integrated workflow for the structure elucidation of **3-chloro-4-morpholinobenzaldehyde**.

## Conclusion

The structure elucidation of **3-chloro-4-morpholinobenzaldehyde** is a systematic process that relies on the synergistic use of modern analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. For ultimate confirmation, X-ray crystallography offers an unambiguous three-dimensional structure. By following the protocols and interpretation guidelines outlined in this guide, researchers can confidently and accurately determine the structure of this and other related small molecules, which is a cornerstone of successful chemical and pharmaceutical research.

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